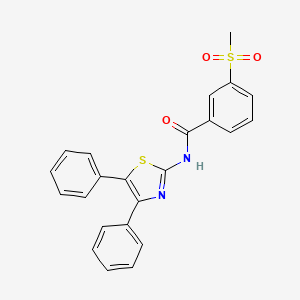![molecular formula C18H23F3N2OS B2922165 N-cyclooctyl-2-[(3,4,4-trifluoro-3-butenyl)sulfanyl]nicotinamide CAS No. 478067-85-5](/img/structure/B2922165.png)
N-cyclooctyl-2-[(3,4,4-trifluoro-3-butenyl)sulfanyl]nicotinamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-cyclooctyl-2-[(3,4,4-trifluoro-3-butenyl)sulfanyl]nicotinamide, also known as TBN-PS or TBN-032, is a small molecule inhibitor that has been extensively studied for its potential use in cancer therapy. TBN-PS is a member of the nicotinamide phosphoribosyltransferase (NAMPT) inhibitor family, which targets the NAMPT enzyme that is involved in the production of nicotinamide adenine dinucleotide (NAD+), an essential coenzyme for many cellular processes.
Wissenschaftliche Forschungsanwendungen
Insecticide Chemistry and Mode of Action
N-cyclooctyl-2-[(3,4,4-trifluoro-3-butenyl)sulfanyl]nicotinamide is a component of sulfoximine insecticides, such as sulfoxaflor. These represent a novel class of insecticides that show high efficacy against various sap-feeding insects, including those resistant to other insecticides. Sulfoxaflor acts as an agonist at insect nicotinic acetylcholine receptors (nAChRs), functioning distinctly from other nAChR-targeting insecticides. This unique action and structure-activity relationships set it apart in the realm of pest control and insecticide development (Sparks et al., 2013).
Discovery and Characterization for Pest Control
The discovery of sulfoxaflor, featuring N-cyclooctyl-2-[(3,4,4-trifluoro-3-butenyl)sulfanyl]nicotinamide, resulted from exploring sulfoximine as a new scaffold for insecticidal activity. This research led to the first product of its kind, displaying broad-spectrum efficacy against various sap-feeding pests. It offers a significant advantage in managing insect resistance, as no cross-resistance between sulfoxaflor and neonicotinoids like imidacloprid has been observed. The underlying biochemistry of its action involves the insect nicotinic receptor, reflecting its unique structure compared to neonicotinoids (Zhu et al., 2011).
Molecular Conformation Analysis
Research into similar molecules, such as N-alkyl-2-(methylsulfanyl)nicotinamide derivatives, reveals insights into molecular conformations and interactions. These studies are crucial for understanding how slight changes in molecular structure can influence the overall properties and potential applications of these compounds in various scientific fields, such as medicinal chemistry and materials science (Gomes et al., 2013).
Nicotinamide in Clinical Care
Nicotinamide, closely related to the chemical structure , plays a vital role in cellular energy metabolism and has implications in various diseases. Its influence on oxidative stress and cellular pathways impacts conditions like diabetes, immune system dysfunction, and aging-related diseases. Understanding its mechanism can offer insights into the potential pharmacological applications of related compounds like N-cyclooctyl-2-[(3,4,4-trifluoro-3-butenyl)sulfanyl]nicotinamide (Maiese et al., 2009).
Eigenschaften
IUPAC Name |
N-cyclooctyl-2-(3,4,4-trifluorobut-3-enylsulfanyl)pyridine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H23F3N2OS/c19-15(16(20)21)10-12-25-18-14(9-6-11-22-18)17(24)23-13-7-4-2-1-3-5-8-13/h6,9,11,13H,1-5,7-8,10,12H2,(H,23,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IEHRZTWVKVNKHP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCCC(CCC1)NC(=O)C2=C(N=CC=C2)SCCC(=C(F)F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H23F3N2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
372.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![5-chloro-N-(6,7-dihydro-[1,4]dioxino[2',3':4,5]benzo[1,2-d]thiazol-2-yl)-N-(3-(dimethylamino)propyl)thiophene-2-carboxamide hydrochloride](/img/structure/B2922082.png)
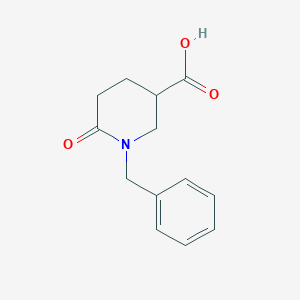
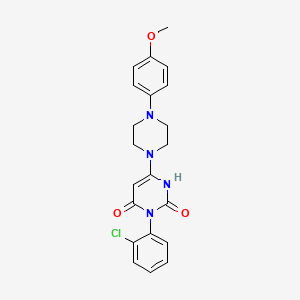
![(2-Azaspiro[4.5]decan-3-yl)methanol](/img/structure/B2922085.png)
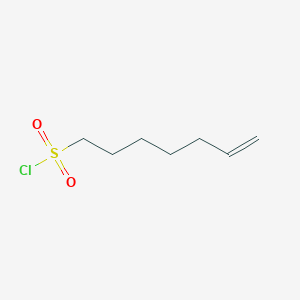
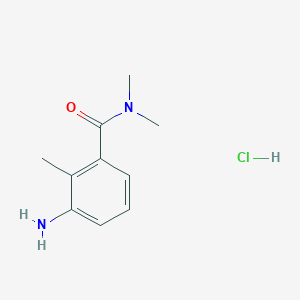
![N'-[(E)-(3-[1,1'-biphenyl]-4-yl-1-phenyl-1H-pyrazol-4-yl)methylidene]-4-chlorobenzenecarbohydrazide](/img/structure/B2922088.png)
![1-((3-(2-chlorophenyl)-1,2,4-oxadiazol-5-yl)methyl)-5-(3,5-dimethoxyphenyl)-1,6a-dihydropyrrolo[3,4-d][1,2,3]triazole-4,6(3aH,5H)-dione](/img/structure/B2922091.png)
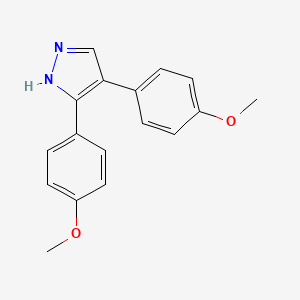
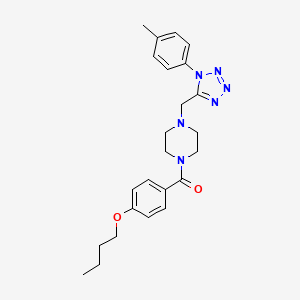
![2-ethoxy-N-(5-isopentyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)acetamide](/img/structure/B2922097.png)
![3-[3,5-Bis(trifluoromethyl)phenyl]-5-[2-(methylsulfanyl)phenyl]-1,2,4-oxadiazole](/img/structure/B2922100.png)
![4-[2-(4-Bromophenoxy)ethoxy]-3-propoxybenzaldehyde](/img/structure/B2922102.png)
